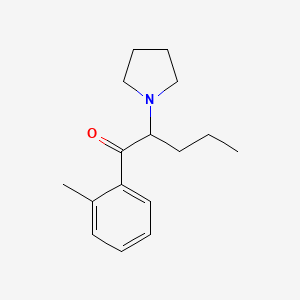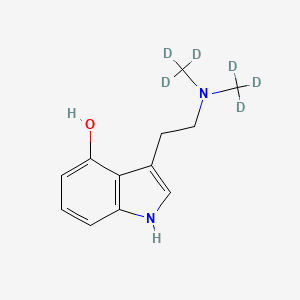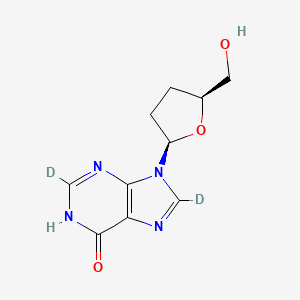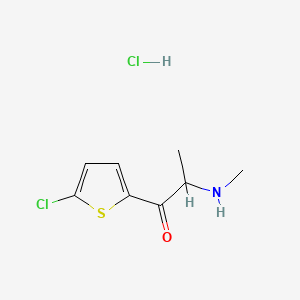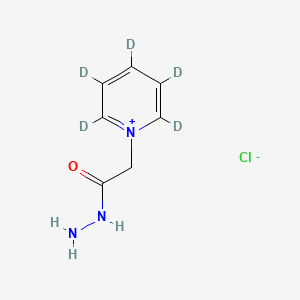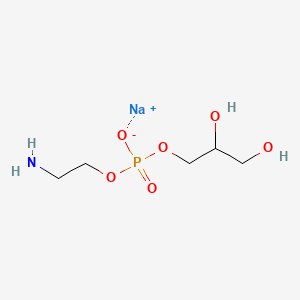
Stachyose (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachyose (hydrate) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . It naturally occurs in various vegetables such as green beans, soybeans, and other legumes . Stachyose is less sweet than sucrose and is primarily used as a bulk sweetener or for its functional oligosaccharide properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of high-purity stachyose involves several steps. One method includes leaching and juicing in water to obtain a sugar solution, followed by the addition of yeast to decompose impurities . Quicklime is then added to coagulate impurities, and carbon dioxide is introduced to precipitate calcium carbonate and coagulated impurities . The solution is then subjected to nanofiltration and ion exchange resin to obtain high-purity stachyose .
Industrial Production Methods
Industrial production of stachyose can involve the extraction from natural sources such as Stachys floridana. The process includes washing, baking, and drying the source material, followed by extraction with water at elevated temperatures . The extract is then filtered, and a culture solution is prepared with yeast extract, casein, and other components . Fermentation is carried out with Aspergillus and lactic acid bacteria to enhance the yield and purity of stachyose .
Chemical Reactions Analysis
Types of Reactions
Stachyose undergoes various chemical reactions, including hydrolysis and fermentation. Hydrolysis of stachyose can be catalyzed by enzymes such as α-galactosidase, resulting in the formation of simpler sugars like galactose, glucose, and fructose .
Common Reagents and Conditions
Common reagents used in the hydrolysis of stachyose include α-galactosidase and water. The reaction typically occurs under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the hydrolysis of stachyose are galactose, glucose, and fructose . These monosaccharides can be further utilized in various metabolic pathways or industrial applications.
Scientific Research Applications
Stachyose has several scientific research applications across different fields:
Mechanism of Action
Stachyose exerts its effects primarily through its role as a prebiotic. It is not fully digestible by human enzymes and reaches the colon, where it is fermented by gut microbiota . This fermentation process produces short-chain fatty acids, which have various beneficial effects on gut health and metabolism . Stachyose also modulates the composition of gut microbiota, enhancing the growth of beneficial bacteria and inhibiting harmful ones .
Comparison with Similar Compounds
Stachyose belongs to the raffinose family of oligosaccharides (RFOs), which also includes raffinose and verbascose . Compared to these similar compounds, stachyose has a unique structure with two α-D-galactose units, which may contribute to its specific prebiotic effects . Raffinose, for example, has only one α-D-galactose unit, while verbascose has three .
List of Similar Compounds
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Verbascose: A pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.
Properties
Molecular Formula |
C25H46O21 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;methane |
InChI |
InChI=1S/C24H42O21.CH4/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H4/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 |
InChI Key |
UJQQHHKHNYPLRH-KTDNCYJLSA-N |
Isomeric SMILES |
C.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C.C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


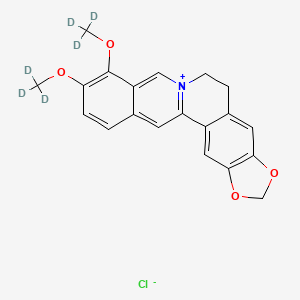

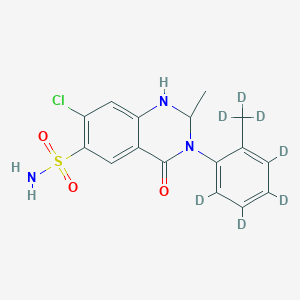
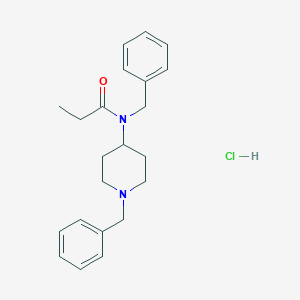

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
